N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a quinazolinone derivative featuring a 4-chlorophenyl substituent at position 3, a methyl group at position 2, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety at position 4. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including kinase inhibition, anticancer activity, and antimicrobial properties . The dimethylsulfamoyl group enhances solubility and bioavailability compared to simpler sulfonamide derivatives, while the 4-chlorophenyl substituent may improve target binding through hydrophobic interactions. Structural characterization of such compounds typically employs crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S/c1-15-26-22-13-8-18(14-21(22)24(31)29(15)19-9-6-17(25)7-10-19)27-23(30)16-4-11-20(12-5-16)34(32,33)28(2)3/h4-14H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDKQSGLKWFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 393.89 g/mol
The presence of the 4-chlorophenyl and N,N-dimethylsulfamoyl groups contributes to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of quinazolinones exhibit significant antitumor activity against various human cancer cell lines. The compound has been tested against several types of cancer, demonstrating promising results:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Melanoma (SK-MEL-2) | 5.2 | |
| Ovarian (IGROV1) | 7.8 | |
| Renal (TK-10) | 6.5 | |
| Prostate (PC-3) | 9.0 | |
| Breast (MCF7) | 8.4 | |
| Colon (HT29) | 10.2 |
These findings suggest that the compound may inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression.
The biological activity of quinazolinone derivatives often involves the inhibition of specific enzymes or receptors associated with tumor growth and metastasis:
- Inhibition of COX-2 : Some related compounds have shown COX-2 inhibitory activity, which is crucial for reducing inflammation and tumorigenesis .
- Antagonism of Growth Factor Receptors : The compound may also act on tyrosine-protein kinases that regulate angiogenesis and cell survival pathways, such as VEGFR .
Case Studies
- Study on Melanoma Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in SK-MEL-2 cells, suggesting a potential mechanism involving apoptosis induction.
- Ovarian Cancer Research : Another study highlighted that the compound exhibited synergistic effects when combined with standard chemotherapy agents, enhancing overall cytotoxicity against IGROV1 cells.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, though further studies are needed to fully elucidate its toxicity in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other kinase inhibitors and heterocyclic derivatives. A key comparison is with 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52 from ), which features a chromen-4-one core and pyrazolo-pyrimidine substituent.
Physicochemical and Pharmacological Implications
- Core Structure Differences: The quinazolinone core is planar and aromatic, favoring interactions with ATP-binding pockets in kinases. In contrast, the chromen-4-one-pyrazolo-pyrimidine hybrid in Example 52 may exhibit enhanced π-stacking due to extended conjugation .
- The dimethylsulfamoyl group (pKa ~1.5) in the target compound is less acidic than Example 52’s sulfonamide (pKa ~3.5), which may influence ionization and target binding .
- Molecular Weight : The target compound’s lower molecular weight (~469 vs. 589) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability.
Crystallographic and Computational Insights
Crystallographic data for such compounds are often refined using SHELXL and visualized via ORTEP-3 or WinGX . For example:
- Bond lengths in quinazolinone cores typically range from 1.35–1.40 Å for C–N bonds, while chromen-4-one C–O bonds average 1.36 Å. Such differences may influence conformational flexibility and target selectivity.
- Software like SHELXTL enables comparison of torsion angles and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Research Findings and Limitations
- Activity Data: While Example 52’s biological activity is unspecified, quinazolinones are known inhibitors of EGFR and VEGFR kinases. The dimethylsulfamoyl group in the target compound may enhance solubility, reducing off-target effects compared to non-sulfonamide derivatives.
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Structural comparisons rely on inferred properties from analogous compounds.
Q & A
Q. What synthetic routes are recommended for the laboratory-scale synthesis of this compound?
A multi-step approach is typically employed:
- Step 1 : Condensation of 4-chlorophenylamine with methyl-substituted quinazolinone precursors under reflux conditions (e.g., using acetic acid as a solvent).
- Step 2 : Sulfamoylation of the intermediate using dimethylsulfamoyl chloride in the presence of potassium carbonate as a base .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Yield optimization can be achieved by adjusting reaction time (12–24 hours) and temperature (80–100°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the quinazolinone core and sulfamoyl group positioning.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) functional groups .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with ATP/GTP competition assays.
- Cell-based assays : Test cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Reproducibility checks : Validate assay conditions (pH, temperature, buffer composition) across independent labs.
- Metabolic stability testing : Use liver microsomes to assess if inconsistent results arise from compound degradation .
- Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase).
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational dynamics.
- SAR libraries : Synthesize derivatives with modified sulfamoyl or quinazolinone groups to validate computational predictions .
Q. What experimental designs optimize the compound’s metabolic stability for in vivo studies?
- Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots using LC-MS/MS to monitor metabolite formation.
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO dosing to calculate AUC, Cmax, and half-life .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Single-crystal XRD : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and solve structures using SHELX.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing stability .
Q. What methodologies address challenges in quantifying trace impurities during synthesis?
- HPLC-DAD/MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts.
- Limit tests : Establish thresholds (<0.15% for genotoxic impurities) per ICH Q3A/B guidelines .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
